4-Methyl-3-pentenoic acid
Overview
Description
. It is a monounsaturated fatty acid and a volatile organic compound. This compound is characterized by a double bond at the third carbon and a methyl group at the fourth carbon of the pentenoic acid chain .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-pentenoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For example, in a highly acidic environment, the compound may be more prone to degradation, which could reduce its efficacy.
Biochemical Analysis
Biochemical Properties
4-Methyl-3-pentenoic acid participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bacterial metabolite, indicating its involvement in bacterial metabolic pathways
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is significant, as it is involved in the metabolic pathways of bacteria . Detailed studies on its effects on specific cell types and cellular processes are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific enzymes and proteins, modulating their activity . This binding interaction is essential for its role in metabolic pathways and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is a volatile organic compound, which may affect its stability in laboratory conditions
Metabolic Pathways
This compound is involved in metabolic pathways, particularly in bacteria. It interacts with enzymes and cofactors essential for its metabolism . The compound’s role in metabolic pathways includes its involvement in the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Detailed studies on the transport and distribution mechanisms of this compound are limited.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . The reaction involves heating crotyl acetate in the presence of a strong base, such as sodium hydroxide, to induce the rearrangement and form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. One common method includes the use of 3,3-Dimethylallyl bromide as a starting material . The reaction conditions often involve the use of solvents like dimethylformamide and methanol, with heating and specific reaction times to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-3-penten-2-one.
Reduction: Formation of 4-methylpentanoic acid.
Substitution: Formation of halogenated derivatives like 4-bromo-3-pentenoic acid.
Scientific Research Applications
4-Methyl-3-pentenoic acid has several applications in scientific research:
Biology: The compound serves as a bacterial metabolite and is studied for its role in microbial metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Comparison with Similar Compounds
- 3-Methyl-4-pentenoic acid
- 4-Methyl-2-pentenoic acid
- 3,3-Dimethylpent-4-enoic acid
Comparison: 4-Methyl-3-pentenoic acid is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group at the fourth carbon. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs . For instance, 3-Methyl-4-pentenoic acid lacks the same substitution pattern, leading to different reactivity and applications .
Properties
IUPAC Name |
4-methylpent-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHAULYLJXJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198450 | |
Record name | 3-Pentenoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-85-8 | |
Record name | 4-Methyl-3-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentenoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pentenoic acid, 4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-3-PENTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methyl-3-pentenoic acid in the context of hop aroma?
A1: this compound, along with its methyl ester and thioester derivatives, contributes to the characteristic "sweat-like" odor profile found in hop (Humulus lupulus L.) volatile oil. [] This discovery helps researchers understand the complex aroma profile of hops and potentially develop methods to modify or enhance specific aroma characteristics in hop-derived products like beer.
Q2: How was this compound identified in hop oil?
A2: Researchers employed a multi-pronged approach: * Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This technique helped separate and identify volatile compounds in hop oil based on their mass spectra and odor. []* Aroma extract dilution analysis (AEDA) by GC-MS/O: This method allowed for the determination of the most potent odor-active compounds in hop oil. []* Heart-cut multidimensional GC-MS (heart-cut MDGC-MS): This technique further separated and confirmed the identity of this compound and its derivatives. [] * Synthesis of reference compounds: To confirm the identity of the compounds, researchers synthesized them stereoselectively and compared their properties to those of the compounds found in hop oil. []
Q3: Beyond its presence in hop oil, is this compound encountered in other contexts?
A3: Yes, this compound can be generated through different means: * Chemical synthesis: The compound has been synthesized as a reference standard and for studying its photochemical properties. [, , ]* Microbial activity: It has been detected as a byproduct of malolactic fermentation in Chardonnay wine, likely originating from the metabolism of yeast and Leuconostoc oenos bacteria. []
Q4: Are there any known biological activities associated with this compound?
A4: While its primary recognition is as a flavor and aroma compound, research indicates this compound might have further biological relevance:* Precursor in biosynthesis: A derivative of this compound, 2-(hydroxymethyl)-4-methylpent-3-enoic acid, was found incorporated into thiamyxins, a group of antiviral compounds produced by myxobacteria. [] This suggests potential roles for this compound or its derivatives in bacterial metabolic pathways.
Q5: What analytical techniques are commonly used to study this compound?
A5: The research highlights the importance of sophisticated analytical techniques:* Gas Chromatography (GC): This method, often coupled with mass spectrometry (MS), enables the separation and identification of volatile compounds like this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is employed to analyze less volatile compounds and quantify them, especially in the context of fermentation products. []* Spectroscopic methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide detailed structural information about the compound. []
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